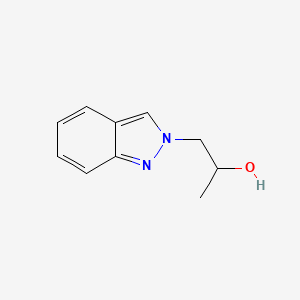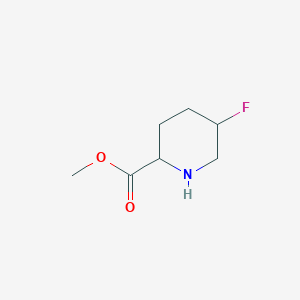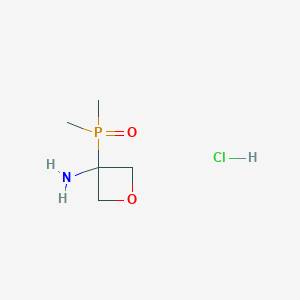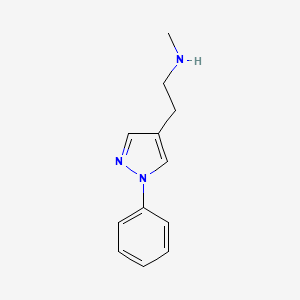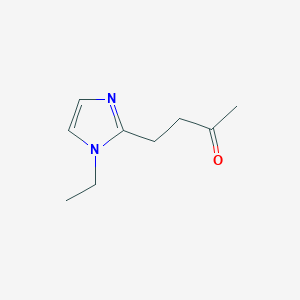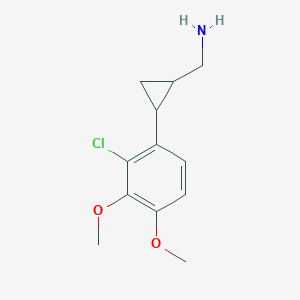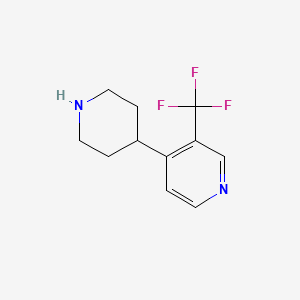
4-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a piperidine group at the 4-position and a trifluoromethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives and piperidine.
Formation of Intermediate: A common intermediate is 3-(trifluoromethyl)pyridine, which can be synthesized through various methods, including halogenation and subsequent substitution reactions.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with piperidine under controlled conditions, often using a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to modify the piperidine ring.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Reduced forms of the piperidine ring.
Substitution Products: Derivatives with substituted trifluoromethyl groups.
Applications De Recherche Scientifique
4-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with specific binding sites, modulating the activity of target proteins and pathways.
Comparaison Avec Des Composés Similaires
- 4-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine
- 4-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine
Comparison:
- Structural Differences: The position of the trifluoromethyl group varies, affecting the compound’s reactivity and interaction with biological targets.
- Unique Properties: 4-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, influencing its chemical behavior and potential applications.
Propriétés
Formule moléculaire |
C11H13F3N2 |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
4-piperidin-4-yl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-7-16-6-3-9(10)8-1-4-15-5-2-8/h3,6-8,15H,1-2,4-5H2 |
Clé InChI |
UTBKGRCYWKROMS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=C(C=NC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


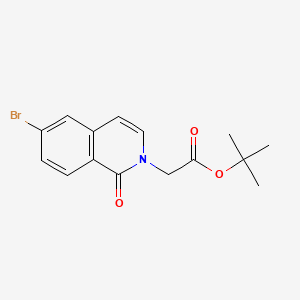
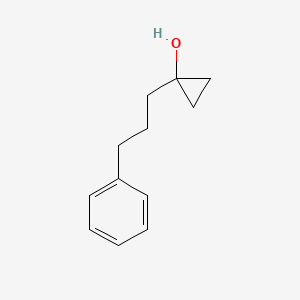
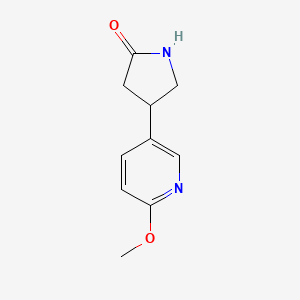
amine](/img/structure/B13590472.png)
